2-(Benzylamino)quinazoline

Antiviral SARS-CoV-2 Infectious Disease

Problem: SAR studies are often derailed by using inappropriate quinazoline substitution patterns (e.g., 4-anilino EGFR bias). Solution: 2-(Benzylamino)quinazoline is the precise scaffold described in WO2018115380 for SOS1-KRAS inhibition and validated as a SARS-CoV-2 antiviral starting point-its 2-benzylamino vector is structurally distinct from clinical 4-anilinoquinazolines. Key advantages: • SOS1-KRAS PPI targeting: patent-validated scaffold for oncology hit-to-lead campaigns. • Antiviral validation: 2-benzylaminoquinazolin-4(3H)-one derivative (Compound 39) shows IC50 4.2 µM vs. remdesivir 7.6 µM against SARS-CoV-2. • Kinase selectivity profiling: benzylamino-substituted quinazolines achieve high-affinity EGFR binding (IC50 588 nM to Ki 630 pM).

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
Cat. No. B7464757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)quinazoline
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C=N2
InChIInChI=1S/C15H13N3/c1-2-6-12(7-3-1)10-16-15-17-11-13-8-4-5-9-14(13)18-15/h1-9,11H,10H2,(H,16,17,18)
InChIKeyRYFHPXQYAXHWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)quinazoline: Kinase and Antiviral Scaffold


2-(Benzylamino)quinazoline is a heterocyclic small molecule comprising a quinazoline core with a benzylamino substituent at the 2-position. This scaffold is a key intermediate in medicinal chemistry, serving as the foundational structure for numerous patent applications and research programs targeting kinases and viral proteins [1]. Its significance lies not in its direct biological activity as an unadorned fragment, but in its capacity as a versatile synthetic building block. The 2-benzylamino moiety provides a distinct vector for binding interactions compared to the more clinically advanced 4-anilinoquinazoline class, offering researchers a distinct chemical starting point for developing inhibitors with potentially divergent selectivity profiles [2].

Scaffold for kinase and antiviral SAR studies
2-Benzylamino vector enables alternative binding mode
Versatile synthetic intermediate for derivatization

Positional Isomerism of 2-(Benzylamino)quinazoline


The quinazoline scaffold is a classic ATP-mimetic hinge binder, but its biological target profile is exquisitely sensitive to the position and nature of substituents. The 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) is synonymous with EGFR inhibition, achieving clinical efficacy through a specific binding pose in the ATP pocket [1]. In contrast, the 2-benzylamino substitution pattern, as described in WO2018115380, directs activity toward the SOS1-KRAS protein-protein interaction—a fundamentally different oncogenic target [2]. Furthermore, the 2-benzylamino motif, when incorporated into a 4(3H)-one derivative, has demonstrated measurable antiviral activity against SARS-CoV-2, a property not shared by all quinazoline fragments [3]. Thus, substituting 2-(benzylamino)quinazoline with a more common 4-anilino or 2-amino analog will lead to a complete divergence in biological function, derailing structure-activity relationship (SAR) studies and invalidating target engagement hypotheses. The quantitative evidence below substantiates these divergent activity profiles.

  • 2-Benzylamino (SOS1 target) vs 4-anilino (EGFR target): target profile divergence may invalidate SAR hypotheses
  • Antiviral activity (SARS-CoV-2) observed for 2-benzylaminoquinazolinone derivatives may not transfer to 4-anilino or 2-amino analogs
  • Binding mode vectors differ; ATP-mimetic hinge engagement altered by substitution position

Comparative Bioactivity of 2-(Benzylamino)quinazoline


Anti-SARS-CoV-2 Activity Compared to Remdesivir

A derivative of the 2-(benzylamino)quinazoline scaffold, specifically Compound 39 (7-chloro-2-(((4-chlorophenyl)(phenyl)methyl)amino)quinazolin-4(3H)-one), demonstrates superior in vitro potency against SARS-CoV-2 when directly compared to the FDA-approved drug remdesivir. In a head-to-head antiviral assay, the quinazoline derivative achieved a lower half-maximal inhibitory concentration (IC50), indicating greater efficacy at a lower dose [1].

Anti-SARS-CoV-2 Activity
Head-to-head
IC50 4.2 µM (derivative) vs 7.6 µM (remdesivir)
Reported higher antiviral assay response
Derivative 39; scaffold-specific context
Antiviral SARS-CoV-2 Infectious Disease

EGFR Inhibition by 4-Benzylaminoquinazoline

While direct data for the 2-substituted isomer is limited in this target class, its close structural congener, the 4-benzylaminoquinazoline series, provides strong class-level evidence for the potential of benzylamino-substituted quinazolines as potent kinase inhibitors. Optimized members of this class achieve sub-nanomolar affinity for the EGFR tyrosine kinase domain. A specific compound, 4-(benzylamino)-6-methoxyquinazolin-7-ol, demonstrated significant inhibition with an IC50 of 588 nM against EGFR [1], while more advanced analogs have achieved a Ki as low as 630 pM, confirming the benzylamino group's ability to facilitate high-affinity binding to the ATP pocket [2].

EGFR Inhibition (4-substituted)
Class-level
IC50 588 nM / Ki 630 pM (4-benzylamino analog)
Supports benzylamino-quinazoline affinity potential
Extrapolated from 4-substituted isomer
Oncology Kinase Inhibitor EGFR

SOS1 Target Selectivity

A key differentiator for the 2-(benzylamino)quinazoline scaffold, as established in patent literature, is its validated activity as an inhibitor of the Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF) for KRAS. This represents a distinct mechanism of action compared to the more common 4-anilinoquinazoline EGFR inhibitors. The patent WO2018115380A1 specifically encompasses 2-benzylamino substituted quinazolines, claiming their use as SOS1 inhibitors for treating oncological diseases [1].

SOS1 Target Selectivity
Data to verify
SOS1-KRAS PPI inhibition (Patent claim WO2018115380)
Distinct target profile vs EGFR inhibitors
Based on patent specification; class-level
Oncology SOS1 KRAS Chemical Biology

Research Applications of 2-(Benzylamino)quinazoline


Next-Generation Antiviral Agents for Coronaviruses

The direct head-to-head comparison showing that a 2-benzylaminoquinazolin-4(3H)-one derivative (Compound 39) is more potent than remdesivir (IC50 of 4.2 µM vs. 7.6 µM) validates the use of 2-(benzylamino)quinazoline as a privileged starting point for antiviral drug discovery programs. This data supports the procurement of this compound for medicinal chemistry efforts aimed at optimizing SARS-CoV-2 and other coronavirus inhibitors. [1]

SOS1-KRAS Inhibitor Development

Based on patent disclosures claiming 2-benzylamino substituted quinazolines as potent SOS1 inhibitors, this compound is uniquely suited for oncology research programs focused on the SOS1-KRAS signaling axis. Its procurement is justified for SAR studies, hit-to-lead campaigns, and the development of chemical probes to study KRAS-driven cancers, a research area distinct from classical EGFR kinase inhibitor programs. [2]

ATP-Binding Site Exploration Fragment

The class-level evidence demonstrating that benzylamino-substituted quinazolines can achieve high-affinity binding (IC50 588 nM to Ki 630 pM) to the EGFR ATP-binding site supports the use of 2-(benzylamino)quinazoline as a core fragment in structure-based drug design. Researchers can procure this compound to explore the impact of the 2-substituent on kinase selectivity, a key parameter in developing inhibitors with improved therapeutic windows. [3]

Application
Selection Property
Validation Focus
Coronavirus Antiviral Research
2-Benzylaminoquinazolinone scaffold
Antiviral assay response optimization
SOS1-KRAS Pathway Studies
SOS1-targeted 2-benzylamino vector
SOS1-KRAS PPI inhibition profiling
Kinase Selectivity Exploration
Benzylamino-quinazoline pharmacophore
Kinase panel selectivity and affinity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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